molecular formula C19H14ClN3O4 B477647 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid CAS No. 340312-48-3

3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid

Katalognummer: B477647
CAS-Nummer: 340312-48-3
Molekulargewicht: 383.8g/mol
InChI-Schlüssel: PEQBYNPMGJUPKT-SRZZPIQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid is a complex organic compound with the molecular formula C19H14ClN3O4 and a molecular weight of 383.79 g/mol . This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a chlorinated aniline group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the furan ring and the benzoic acid derivative. The chlorinated aniline group is then introduced through a series of reactions involving carbonylation and carbohydrazonoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid stands out due to its unique combination of a furan ring, a benzoic acid moiety, and a chlorinated aniline group. Similar compounds include:

Eigenschaften

CAS-Nummer

340312-48-3

Molekularformel

C19H14ClN3O4

Molekulargewicht

383.8g/mol

IUPAC-Name

3-[5-[(E)-[(4-chlorophenyl)carbamoylhydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H14ClN3O4/c20-14-4-6-15(7-5-14)22-19(26)23-21-11-16-8-9-17(27-16)12-2-1-3-13(10-12)18(24)25/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+

InChI-Schlüssel

PEQBYNPMGJUPKT-SRZZPIQSSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl

Isomerische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.